1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which is achieved by reacting ethylenediamine with a suitable chlorophenyl derivative under controlled conditions.
Substitution Reaction: The chlorophenyl-piperazine intermediate is then subjected to a substitution reaction with 4-nitrophenol in the presence of a base such as potassium carbonate.
Hydroxylation: The resulting product undergoes hydroxylation to introduce the hydroxyl group at the propan-2-ol position.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to study its effects on various biological pathways and its interaction with cellular receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors, such as serotonin receptors, which play a crucial role in regulating mood, cognition, and other neurological functions. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound shares a similar piperazine ring structure but differs in the substituents attached to the ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Another related compound with a chlorophenyl group and a different alkyl chain length.
Uniqueness
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride is unique due to the presence of both a nitrophenoxy group and a chlorophenyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4.2ClH/c20-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(24)14-27-19-6-4-16(5-7-19)23(25)26;;/h1-7,12,18,24H,8-11,13-14H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMIFPDIIZZCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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